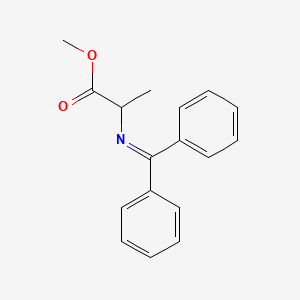N-(Diphenylmethylene)alanine Methyl Ester
CAS No.:
Cat. No.: VC17990174
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H17NO2 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | methyl 2-(benzhydrylideneamino)propanoate |
| Standard InChI | InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
| Standard InChI Key | JRWHHNOBMTWAPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
N-(Diphenylmethylene)alanine methyl ester features a β-alanine backbone substituted with a diphenylmethylene group at the nitrogen atom and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 267.33 g/mol (calculated from PubChem data ). The diphenylmethylene group acts as a protective moiety, preventing unwanted side reactions at the amine during synthetic transformations . Key structural attributes include:
The compound’s planar diphenylmethylene group enhances steric hindrance, favoring selective reactions at the ester or α-carbon positions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct signals for the methyl ester (δ 3.6–3.7 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
Synthesis Methodologies
Direct Acylation of Alanine Methyl Ester
A common route involves reacting alanine methyl ester with diphenylketene in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This one-pot procedure achieves yields of 65–75% under anhydrous conditions . The mechanism proceeds via nucleophilic attack of the amine on the ketene, followed by elimination of water (Equation 1):
Phase-Transfer Catalysis (PTC)
Alternative methods employ PTC to enhance reaction efficiency. For example, glycine derivatives analogous to N-(diphenylmethylene)alanine methyl ester are synthesized using O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a chiral catalyst, achieving enantiomeric excess (ee) values exceeding 90%. While this approach is less explored for alanine derivatives, its success with glycine analogs suggests scalability for target compounds .
Dehydroamino Acid Derivatives
Patent US5559268A describes dehydration of β-hydroxy-α-amino esters using acetic anhydride and sodium acetate at 120–150°C to yield dehydroamino acids . Although optimized for serine and threonine derivatives, this method is adaptable to alanine substrates by substituting protective groups .
Reactivity and Functionalization
The compound’s dual functionality—protected amine and reactive ester—enables diverse transformations:
Alkylation and Arylation
Under phase-transfer conditions, the α-carbon undergoes alkylation with primary alkyl halides (e.g., benzyl bromide) to yield α,α-disubstituted amino acids. Palladium-catalyzed cross-couplings further enable arylations, forming biaryl structures critical in drug design .
Hydrolysis and Deprotection
Acidic hydrolysis (HCl/EtOH) cleaves the diphenylmethylene group, regenerating the free amine while preserving the ester . Subsequent saponification (NaOH/MeOH) yields the carboxylic acid, facilitating peptide coupling .
Asymmetric Hydrogenation
N-(Diphenylmethylene)alanine methyl ester serves as a precursor to D- or L-alanine via asymmetric hydrogenation. Catalysts like Ru-BINAP achieve >99% ee, making this route vital for synthesizing chiral drugs .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound’s stability under standard peptide-coupling conditions (e.g., HOBt/EDCI) makes it ideal for introducing alanine residues into peptides. Its bulky protective group minimizes racemization during solid-phase synthesis .
NMDA Receptor Modulators
Structural analogs, such as ethyl-N-[(5,5-diphenyl)-4-oxo-2-imidazolidyl]glycinate, exhibit affinity for NMDA receptors. Modulating the alanine backbone’s stereochemistry could enhance binding specificity for neurological therapeutics.
Prodrug Development
Methyl ester derivatives improve the bioavailability of amino acid-based drugs. For instance, ester prodrugs of antiviral agents leverage enhanced membrane permeability compared to free acids .
Industrial and Environmental Considerations
Scalability Challenges
Large-scale synthesis requires optimizing solvent systems (e.g., switching from THF to toluene) to reduce costs . Catalytic recycling methods for chiral auxiliaries remain an area of active research.
Environmental Impact
Waste streams containing diphenylmethylene byproducts require treatment with activated carbon or ozonation to meet discharge regulations .
Recent Advances and Future Directions
Dendrimer-Mediated Synthesis
Recent work demonstrates dendrimers with pentaerythritol cores as reusable templates for β-amino acid synthesis . Adapting this to alanine derivatives could streamline production while reducing reagent waste .
Computational Modeling
Density functional theory (DFT) studies predict reaction pathways for stereoselective alkylations, guiding catalyst design. Machine learning models are being trained to optimize reaction conditions for higher yields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume